![molecular formula C11H17NO5 B14511887 1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl- CAS No. 62907-67-9](/img/structure/B14511887.png)
1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl- is an organic compound with a complex structure. It is a derivative of 1,3-cyclohexanedione, which is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a hydroxymethyl group, a nitroethyl group, and two methyl groups attached to the cyclohexanedione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of ethyl 5-oxoheptanoate or methyl 5-oxoheptanoate with sodium ethoxide or sodium methoxide . Another method includes the methylation of dihydroresorcinol using sodium methoxide in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 1,3-cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: A parent compound with similar structural features.
2-Methyl-1,3-cyclohexanedione: A methylated derivative with distinct properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent used in various chemical reactions.
Uniqueness
1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl- is unique due to the presence of both hydroxymethyl and nitroethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62907-67-9 |
|---|---|
Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(1-hydroxy-3-nitropropan-2-yl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H17NO5/c1-11(2)3-8(14)10(9(15)4-11)7(6-13)5-12(16)17/h7,10,13H,3-6H2,1-2H3 |
InChI Key |
RXARAGYLJFCMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C[N+](=O)[O-])CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


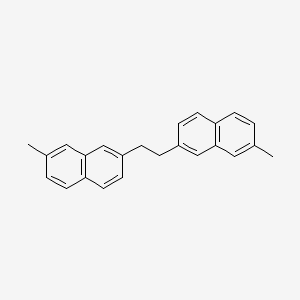
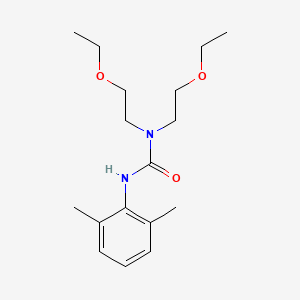
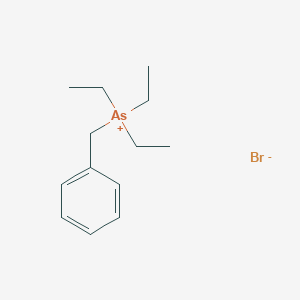
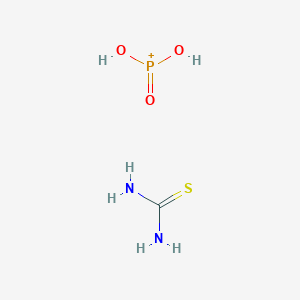
![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)

![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)


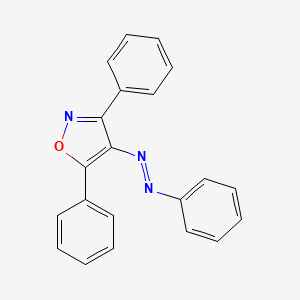

![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
